molecular formula C19H17ClN2O3 B2858975 Benzofuran-2-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448044-19-6

Benzofuran-2-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2858975
CAS No.: 1448044-19-6
M. Wt: 356.81
InChI Key: JVDXTQPSCSTMJR-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone: is a complex organic compound belonging to the benzofuran family. Benzofurans are characterized by a fused benzene and furan ring structure, which imparts unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-2-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-halobenzaldehydes with malonic acid derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process. Additionally, purification methods like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, Benzofuran-2-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical structures, which can be explored for new materials and catalysts.

Biology: In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: The medicinal applications of this compound are promising, particularly in the development of new drugs. Its bioactive properties can be harnessed to create treatments for various diseases, including infections and cancer.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable for creating innovative products.

Mechanism of Action

The mechanism by which Benzofuran-2-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.

  • Pyridine derivatives: Compounds containing pyridine rings, which can exhibit similar biological activities.

  • Piperidine derivatives: Piperidine-based compounds with various substituents that can have comparable chemical properties.

Uniqueness: Benzofuran-2-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone stands out due to its specific combination of benzofuran, chloropyridinyl, and piperidinyl moieties. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable compound in scientific research and applications.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-15-5-3-9-21-18(15)24-14-7-10-22(11-8-14)19(23)17-12-13-4-1-2-6-16(13)25-17/h1-6,9,12,14H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDXTQPSCSTMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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